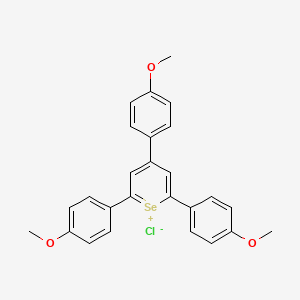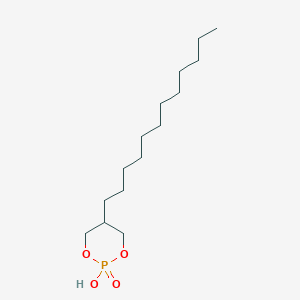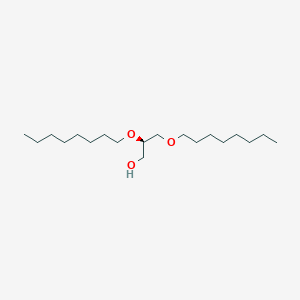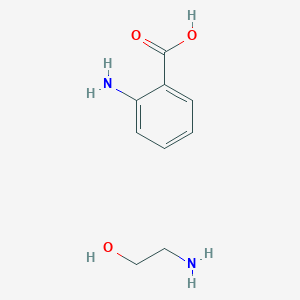
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a selenopyran core substituted with three 4-methoxyphenyl groups, making it an interesting subject for research in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride typically involves a multistep process. One common method includes the reaction of 4-methoxybenzaldehyde with elemental selenium and a suitable pyran precursor under controlled conditions. The reaction is often facilitated by the use of Lewis acids and conducted under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenopyran ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenopyran ring back to its original state or to other selenium-containing compounds.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism by which 2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The selenopyran core can participate in redox reactions, influencing cellular processes and signaling pathways. The methoxyphenyl groups may enhance the compound’s ability to interact with specific biological targets, contributing to its overall activity.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a selenopyran core.
2,4,6-Tris(4-methoxyphenyl)selenopyrylium bromide: Similar but with a different counterion.
Uniqueness
2,4,6-Tris(4-methoxyphenyl)selenopyran-1-ium chloride is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs.
特性
CAS番号 |
637019-15-9 |
|---|---|
分子式 |
C26H23ClO3Se |
分子量 |
497.9 g/mol |
IUPAC名 |
2,4,6-tris(4-methoxyphenyl)selenopyran-1-ium;chloride |
InChI |
InChI=1S/C26H23O3Se.ClH/c1-27-22-10-4-18(5-11-22)21-16-25(19-6-12-23(28-2)13-7-19)30-26(17-21)20-8-14-24(29-3)15-9-20;/h4-17H,1-3H3;1H/q+1;/p-1 |
InChIキー |
SKKVCECRCQLAOC-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=[Se+]C(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![2-[4-(4-phenylphenyl)phenyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12572418.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)

![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)

![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)

![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)


